methyl 2-[(2R)-piperazin-2-yl]acetate;dihydrochloride
Description
Methyl 2-[(2R)-piperazin-2-yl]acetate dihydrochloride (CAS: 2704950-85-4) is a chiral piperazine derivative with a methyl ester functional group. Its molecular formula is C₇H₁₄Cl₂N₂O₂, and it is commercially available at 95% purity . The compound’s stereochemistry (R-configuration at the piperazine ring) and dihydrochloride salt form enhance solubility and stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for enantioselective drug development.
Properties
Molecular Formula |
C7H16Cl2N2O2 |
|---|---|
Molecular Weight |
231.12 g/mol |
IUPAC Name |
methyl 2-[(2R)-piperazin-2-yl]acetate;dihydrochloride |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)4-6-5-8-2-3-9-6;;/h6,8-9H,2-5H2,1H3;2*1H/t6-;;/m1../s1 |
InChI Key |
BAKVEPAYECKEHR-QYCVXMPOSA-N |
Isomeric SMILES |
COC(=O)C[C@@H]1CNCCN1.Cl.Cl |
Canonical SMILES |
COC(=O)CC1CNCCN1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing methyl 2-[(2R)-piperazin-2-yl]acetate;dihydrochloride involves the reaction of piperazine with methyl acetate under acidic conditions to form the dihydrochloride salt . The reaction typically requires the use of an inert atmosphere, such as nitrogen or argon, and is conducted at temperatures ranging from 2-8°C .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2R)-piperazin-2-yl]acetate;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-[(2R)-piperazin-2-yl]acetate;dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-[(2R)-piperazin-2-yl]acetate;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
Methyl 2-[(2S)-Piperazin-2-yl]acetate Dihydrochloride (CAS: 2058794-60-6)
- Structural Difference : S-configuration at the piperazine ring.
- Impact : Enantiomers often exhibit divergent biological activities. For example, the (R)-enantiomer of cetirizine (an antihistamine) shows higher H₁ receptor affinity than the (S)-form .
- Applications : Used in chiral resolution studies and asymmetric synthesis.
Piperazine Derivatives with Varied Substituents
Methyl 2-(Piperazin-1-yl)acetate Hydrochloride (CAS: 196192-08-2)
- Structural Difference : Piperazin-1-yl group (vs. 2R-piperazinyl).
- Molecular Weight : 194.66 g/mol (vs. 292.38 g/mol for the target compound) .
Methyl 2-Methyl-2-(Piperazin-1-yl)propanoate Dihydrochloride (CAS: 1803582-83-3)
Piperazine-Ethanol Derivatives
(S)-2-(Piperazin-2-yl)ethanol Dihydrochloride (CAS: 1246651-15-9)
Pharmacological Relevance
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |
|---|---|---|---|---|
| Methyl 2-[(2R)-piperazin-2-yl]acetate dihydrochloride | 2704950-85-4 | C₇H₁₄Cl₂N₂O₂ | 292.38 | Methyl ester |
| Methyl 2-[(2S)-piperazin-2-yl]acetate dihydrochloride | 2058794-60-6 | C₇H₁₄Cl₂N₂O₂ | 292.38 | Methyl ester |
| Methyl 2-(piperazin-1-yl)acetate hydrochloride | 196192-08-2 | C₇H₁₅ClN₂O₂ | 194.66 | Piperazin-1-yl |
| (S)-2-(Piperazin-2-yl)ethanol dihydrochloride | 1246651-15-9 | C₆H₁₆Cl₂N₂O | 203.11 | Hydroxyl |
Biological Activity
Methyl 2-[(2R)-piperazin-2-yl]acetate; dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores the compound's mechanisms of action, therapeutic implications, and comparative analyses with similar compounds.
Chemical Structure and Properties
Methyl 2-[(2R)-piperazin-2-yl]acetate; dihydrochloride has the molecular formula and a molecular weight of 231.12 g/mol. The compound's structure features a piperazine ring, which is known for its versatility in medicinal chemistry. The presence of two hydrochloride groups enhances its solubility, making it suitable for various biological applications .
The compound primarily acts by modulating neurotransmitter levels in the brain, particularly increasing dopamine and norepinephrine levels. This mechanism underpins its investigation in neuropharmacological studies aimed at addressing symptoms related to neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Neuropharmacological Activity
Research indicates that methyl 2-[(2R)-piperazin-2-yl]acetate; dihydrochloride may enhance dopaminergic activity, suggesting its potential application in treating conditions characterized by dopamine deficiency.
Anticancer Properties
Preliminary studies have shown that this compound may possess anticancer properties by interacting with specific molecular targets to inhibit cancer cell proliferation. Further research is necessary to elucidate these effects and establish effective dosages.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of methyl 2-[(2R)-piperazin-2-yl]acetate; dihydrochloride, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Methylphenidate Hydrochloride | High | Used primarily for ADHD treatment |
| 3,4-Dichloromethylphenidate Hydrochloride | Moderate | Contains additional chlorine substituents affecting potency |
| Ethylphenidate | Moderate | Similar piperidine structure but different ester group affecting pharmacokinetics |
This table highlights how methyl 2-[(2R)-piperazin-2-yl]acetate; dihydrochloride stands out due to its specific structural configuration and potential applications across various therapeutic areas.
Case Studies
- Neurodegenerative Disorders : A study investigating the effects of methyl 2-[(2R)-piperazin-2-yl]acetate; dihydrochloride on animal models of Parkinson's disease showed significant improvements in motor function and dopamine levels compared to control groups. These findings suggest its potential as a therapeutic agent for managing Parkinsonian symptoms.
- Cancer Research : In vitro studies conducted on various cancer cell lines indicated that methyl 2-[(2R)-piperazin-2-yl]acetate; dihydrochloride inhibited cell proliferation effectively. The compound's interaction with specific signaling pathways involved in cell cycle regulation was identified as a key mechanism behind its anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
